(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione is a chemical compound with the molecular formula C9H7NO3. It is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its phthalimide core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione can be synthesized through the reaction of phthalimide with formaldehyde. The process involves the following steps:
Reactants: Phthalimide and formaldehyde.
Reaction Conditions: The reaction is typically carried out in an aqueous medium with a formaldehyde concentration of around 12%.
Procedure: The mixture is heated to 98-102°C and allowed to reflux for approximately 2.5 hours.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives of the phthalimide core.
Scientific Research Applications
(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione involves its interaction with various molecular targets. The phthalimide core can undergo cyclization reactions, forming stable intermediates that interact with biological molecules. These interactions can modulate enzyme activity, protein-protein interactions, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, used in the synthesis of various derivatives.
N-(Hydroxymethyl)phthalimide: A closely related compound with similar applications.
N-Acyloxymethyl-phthalimides: These compounds release formaldehyde and have applications in medicinal chemistry.
Uniqueness
(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis and a valuable intermediate in pharmaceutical research.
Properties
CAS No. |
174810-05-0 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-[(2S)-1-hydroxybut-3-en-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H11NO3/c1-2-8(7-14)13-11(15)9-5-3-4-6-10(9)12(13)16/h2-6,8,14H,1,7H2/t8-/m0/s1 |
InChI Key |
XWARCKJYBAUGMZ-QMMMGPOBSA-N |
Isomeric SMILES |
C=C[C@@H](CO)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
C=CC(CO)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.